N-(2,6-dioxaspiro[4.5]decan-9-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine
Description
N-(2,6-dioxaspiro[45]decan-9-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N-(2,6-dioxaspiro[4.5]decan-9-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-25-16-6-7-20-18(12-16)21(17-4-2-3-5-19(17)24-20)23-15-8-10-27-22(13-15)9-11-26-14-22/h6-7,12,15H,2-5,8-11,13-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXKIOUWHBPNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2NC4CCOC5(C4)CCOC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxaspiro[4.5]decan-9-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol to form a ketal, followed by hydrazone formation and iodination . The iodinated intermediate is then subjected to aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxaspiro[4.5]decan-9-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-(2,6-dioxaspiro[4.5]decan-9-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dioxaspiro[4.5]decan-9-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,6-dioxaspiro[4.5]decane: A structural analog with similar spirocyclic features.
Monensin A: A polyether ionophore antibiotic with a spiroacetal structure.
Berkelic Acid: An anticancer agent with a spirocyclic core.
Uniqueness
N-(2,6-dioxaspiro[4.5]decan-9-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine is unique due to its combination of a spirocyclic structure with an acridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
